molecular formula C22H20N4O3S2 B2615472 N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 954640-05-2

N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2615472
CAS No.: 954640-05-2
M. Wt: 452.55
InChI Key: JSCYIDQNNXAYJO-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a potent, selective, and ATP-competitive small-molecule inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor pathways. This compound has demonstrated high potency in enzymatic assays and is a valuable pharmacological tool for dissecting SYK-dependent processes. SYK is critically involved in signaling through the B-cell receptor and Fc receptors, making it a target of significant interest in immunological and inflammatory research. Consequently, this inhibitor is used to investigate mechanisms in autoimmune diseases, allergy, and inflammation models. Furthermore, due to the role of SYK in certain hematological malignancies, such as diffuse large B-cell lymphoma and acute myeloid leukemia, this research compound also provides a critical tool for exploring novel oncological pathways and evaluating potential therapeutic strategies in cancer research Source: PubMed . The specific structural features of this inhibitor, including the thiazole and pyridazine core, contribute to its selectivity and binding affinity, making it a preferred compound for highly specific SYK inhibition in complex cellular environments.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-14-21(31-22(24-14)15-5-7-16(28-2)8-6-15)18-9-10-20(26-25-18)30-13-19(27)23-12-17-4-3-11-29-17/h3-11H,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCYIDQNNXAYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbaldehyde to form an intermediate Schiff base. This intermediate is further reacted with 6-chloropyridazine-3-thiol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best solvents, temperatures, and catalysts for each step of the synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiazole and pyridazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(Furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is C25H30N4O4SC_{25}H_{30}N_{4}O_{4}S, with a molecular weight of 482.6 g/mol. The structure includes a furan ring, a thiazole moiety, and a pyridazine unit, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro experiments have shown that derivatives of similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with thiazole and pyridazine rings have been reported to inhibit cell proliferation in ovarian cancer (OVCAR-8) and glioblastoma (SNB-19) models with percent growth inhibitions exceeding 80% .

Case Studies

  • In Vitro Anticancer Evaluation :
    • A study evaluated several derivatives of thiazole and pyridazine compounds for their anticancer properties. The results indicated that compounds similar to this compound demonstrated high cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for further development .
  • Mechanism of Action :
    • Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which plays a critical role in inflammation and cancer progression. This mechanism highlights its dual potential as both an anti-inflammatory and anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. The structure's ability to inhibit key inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Research Findings

  • In Silico Studies :
    • Computational studies have indicated that the compound can bind effectively to targets involved in inflammatory responses, suggesting that it could be optimized for enhanced efficacy against conditions like arthritis or other chronic inflammatory diseases .

Summary Table of Applications

Application AreaDetails
Anticancer Activity Significant growth inhibition in various cancer cell lines (e.g., OVCAR-8, SNB-19).
Mechanism of Action Potential 5-lipoxygenase inhibitor; dual role in cancer and inflammation management.
Anti-inflammatory Computational studies support its role in inhibiting inflammatory pathways.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking simulations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structure-Activity Relationships (SAR)

Substituent Effects:
  • 4-Methoxyphenyl Group (Target Compound): Enhances lipophilicity and may improve membrane permeability, similar to methoxy-substituted triazole analogs showing elevated anti-exudative activity .
  • Furan-2-ylmethyl Group: Furan rings in triazole analogs (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated significant AEA (45–72% inhibition vs. 52% for diclofenac) . This suggests the furan moiety in the target compound may enhance binding affinity.
  • Thiazole vs. Triazole Cores : Thiazole rings (as in the target) are associated with broader antimicrobial activity, while triazoles in the evidence focus on anti-exudative effects .
Triazole Analogs (Evidence-Based):
  • Alkylation: Reacting 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)thiol with α-chloroacetamides in KOH/ethanol .
  • Anti-Exudative Optimization : Substitution at the phenyl ring (e.g., 4-F, 4-Cl, 4-OCH3) increased AEA by 15–20% .

Physicochemical and Spectroscopic Data

  • 1H NMR Trends : In triazole analogs, furan protons resonate at δ 6.3–7.2 ppm, while acetamide NH groups appear at δ 10.1–10.5 ppm . The target compound’s larger structure may exhibit upfield shifts for pyridazine protons (δ 7.5–8.5 ppm expected).
  • Molecular Weight : The target compound (C23H22N4O3S2; MW 490.6 g/mol) is heavier than triazole analogs (e.g., C15H14N4O2S; MW 314.4 g/mol), likely affecting solubility and bioavailability.

Biological Activity

N-[(furan-2-yl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features several key functional groups:

  • Furan ring : Contributes to the compound's reactivity and biological activity.
  • Thiazole moiety : Known for its pharmacological significance, particularly in antimicrobial and anticancer activities.
  • Pyridazine ring : May enhance the compound's binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridazine rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains and fungi. The presence of the furan group may enhance this activity through synergistic effects.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Thiazole derivativeE. coli32 µg/mL
Pyridazine derivativeS. aureus16 µg/mL

Anticancer Activity

N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides have been tested against cancer cell lines, showing promising results. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with Bcl-2 proteins, which are crucial in regulating cell death.

Case Study : A study demonstrated that a related thiazole compound exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, indicating strong cytotoxicity. The structural modifications within the thiazole ring significantly influenced its anticancer efficacy.

The proposed mechanisms of action for this compound include:

  • Inhibition of cell proliferation : The compound may disrupt cell cycle progression in cancer cells.
  • Induction of apoptosis : Activation of caspases and modulation of Bcl-2 family proteins play a role in promoting programmed cell death.
  • Antioxidant activity : The furan moiety may contribute to reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and pyridazine rings can significantly affect biological activity. For example:

  • Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring enhance antimicrobial potency.
  • Substitution patterns on the thiazole ring influence anticancer activity; specifically, methyl substitutions at certain positions increase efficacy.

Q & A

Q. What synthetic methodologies are commonly used to prepare this compound and its derivatives?

The synthesis involves multi-step reactions, including:

  • Alkylation : Reacting 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide intermediates with α-chloroacetamides in the presence of KOH .
  • Paal-Knorr Condensation : Modifying the triazole ring’s amino group into a pyrolium fragment under reflux conditions with pyridine and zeolite catalysts .
  • Purification : Recrystallization from ethanol after acidification . Key reagents include N-aryl-substituted α-chloroacetamides and pyridine, with yields dependent on substituent reactivity .

Q. How is structural characterization performed for this compound?

Techniques include:

  • Spectroscopy : NMR (¹H/¹³C) and IR to confirm functional groups and regiochemistry .
  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., derivatives in Acta Crystallographica reports) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preclinical models are used to evaluate anti-exudative activity (AEA)?

AEA is tested in rat formalin-induced edema models at doses of 10 mg/kg, with diclofenac sodium (8 mg/kg) as a reference. Activity is quantified by measuring exudate volume reduction (Table 3 in referenced studies compares derivatives 3.1–3.21) .

Advanced Research Questions

Q. How do structural modifications influence anti-exudative efficacy?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro, chlorine) at the phenyl ring’s 4th position enhances AEA, while methoxy groups improve solubility without compromising activity .
  • Thiazole vs. Triazole : Thiazole-containing derivatives (e.g., 4-methyl-1,3-thiazol-5-yl) show higher potency than triazole analogs due to improved hydrophobic interactions .
  • SAR Table :
Substituent PositionGroupAEA (% Inhibition)
Phenyl 4th-NO₂68%
Phenyl 4th-OCH₃52%

Q. How can discrepancies in biological data across studies be addressed?

Discrepancies arise from:

  • Dosing Regimens : Variations in administration routes (oral vs. intraperitoneal) affect bioavailability .
  • Model Specificity : Inflammatory models (e.g., carrageenan vs. formalin) target different pathways, complicating direct comparisons .
  • Analytical Consistency : Standardize assays (e.g., ELISA for cytokine profiling) to reduce inter-lab variability .

Q. What experimental design strategies optimize synthesis?

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal reagent ratios and reaction times .
  • Flow Chemistry : Continuous-flow systems improve reproducibility and scalability of diazomethane intermediates .
  • Catalyst Screening : Zeolite (Y-H) enhances condensation efficiency by 20% compared to traditional bases .

Q. What mechanistic insights exist for its anti-exudative action?

Hypothesized mechanisms include:

  • COX-2 Inhibition : Structural analogs of diclofenac suggest competitive binding to cyclooxygenase-2, reducing prostaglandin synthesis .
  • Leukocyte Migration Suppression : Derivatives inhibit IL-6 and TNF-α secretion in rat serum, correlating with reduced edema .
  • Oxidative Stress Modulation : Thiol groups in the sulfanylacetamide moiety scavenge reactive oxygen species (ROS) in vitro .

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